ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Drug Design Physicochemical Property Lipophilicity

Differentiated intermediate for CNS-penetrant kinase/GPCR programs. The cyclopentyl N1-substituent delivers unique conformational rigidity and lipophilicity (LogP≈2.17) that simpler N-methyl/N-ethyl analogs lack, directly impacting membrane permeability, plasma protein binding, and in vivo clearance. Supplied at ≥97% purity to minimize by-products in downstream derivatization. Ideal for FXR agonist SAR (US 8,252,826) and tricyclic CB1 antagonist scaffolds. Accelerate your hit-to-lead timeline—request a quote or order now.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1002535-19-4
Cat. No. B3334764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
CAS1002535-19-4
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)C2CCCC2
InChIInChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-8-13(12-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3
InChIKeyONRAKOLPWHMJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Cyclopentyl-1H-Pyrazole-3-Carboxylate (CAS 1002535-19-4) – Core Chemical & Procurement Profile


Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a heterocyclic research intermediate belonging to the pyrazole‑3‑carboxylate family. Its structure features an ethyl ester at the 3‑position and a cyclopentyl substituent on the pyrazole N1, conferring distinct steric and lipophilic character relative to smaller‑ring or linear‑alkyl analogs . The compound is supplied as a high‑purity solid (typically ≥95%) and is employed as a versatile scaffold in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and anti‑inflammatory pathways .

Why Ethyl 1-Cyclopentyl-1H-Pyrazole-3-Carboxylate Cannot Be Arbitrarily Substituted with In‑Class Analogs


Within the pyrazole‑3‑carboxylate series, subtle changes to the N1‑substituent or ester group profoundly alter physicochemical properties, metabolic stability, and biological target engagement. The cyclopentyl moiety in this compound introduces a unique combination of conformational rigidity and increased lipophilicity (LogP ≈2.17) that is absent in methyl‑ or ethyl‑only analogs. Such differences directly impact membrane permeability, plasma protein binding, and in vivo clearance – all of which are critical for hit‑to‑lead progression. Consequently, substituting this compound with a simpler analog (e.g., N‑methyl or N‑ethyl pyrazole carboxylates) without experimental validation risks confounding structure‑activity relationships and derailing lead optimization efforts .

Quantitative Differentiation of Ethyl 1-Cyclopentyl-1H-Pyrazole-3-Carboxylate vs. Closest Analogs


Lipophilicity Advantage: LogP Comparison with Methyl Ester Analog

The ethyl ester derivative exhibits a substantially higher predicted octanol‑water partition coefficient (LogP) than its methyl ester counterpart, indicating enhanced lipophilicity that can improve membrane permeability and blood‑brain barrier penetration in early‑stage drug discovery [1].

Drug Design Physicochemical Property Lipophilicity

Purity Benchmarking: Vendor‑Specified Minimum Purity vs. Common In‑Class Intermediates

Multiple vendors list the target compound with a minimum purity specification of 97% or 98%, which is notably higher than the ≥95% specification commonly applied to many unoptimized pyrazole‑3‑carboxylate intermediates. This elevated purity threshold reduces the risk of side‑reactions caused by impurities in multi‑step synthetic sequences .

Chemical Procurement Quality Control Intermediate Purity

Patent‑Validated Scaffold Utility: Cyclopentyl‑Pyrazoles as FXR Modulators

Cyclopentyl‑substituted pyrazoles are explicitly claimed in a granted patent (US 8,252,826) as selective modulators of the farnesoid‑X receptor (FXR), with demonstrated utility in treating dyslipidemia. While the specific ethyl ester compound is not the final drug substance, its core motif matches the claimed scaffold, positioning it as a privileged intermediate for FXR‑targeted programs [1].

Nuclear Receptor Metabolic Disease FXR Agonist

Stability‑Driven Storage Requirements: Controlled Temperature vs. Ambient‑Stable Analogs

Ethyl 1‑cyclopentyl‑1H‑pyrazole‑3‑carboxylate is recommended for storage at 2–8 °C in sealed containers, a more stringent requirement than the ambient‑temperature storage acceptable for many N‑alkyl pyrazole carboxylates. This differential storage requirement implies a higher intrinsic chemical lability that must be managed to maintain research‑grade integrity .

Chemical Stability Logistics Storage Conditions

Synthetic Versatility: Use as a Precursor for CB1 Receptor Antagonists

Pyrazole‑3‑carboxylate esters are key intermediates in the synthesis of tricyclic CB1 receptor antagonists. The cyclopentyl group in the target compound mimics the lipophilic moiety found in high‑affinity CB1 antagonist scaffolds (e.g., pKi = 7.2 for nitro‑derivative 28). This positions ethyl 1‑cyclopentyl‑1H‑pyrazole‑3‑carboxylate as a viable starting point for generating focused libraries of CB1‑targeted compounds [1].

Cannabinoid Receptor GPCR Drug Discovery

Lower Topological Polar Surface Area (TPSA) Enhances BBB Penetration Potential

With a calculated TPSA of 44.12 Ų, this compound falls below the commonly cited CNS drug‑likeness threshold of 60–70 Ų. In contrast, analogs bearing additional polar substituents (e.g., 4‑amino or 5‑hydroxy) exhibit TPSA values exceeding 70 Ų, which are predicted to restrict passive blood‑brain barrier penetration [1].

Blood‑Brain Barrier CNS Drug Design Physicochemical Property

Recommended Research & Procurement Scenarios for Ethyl 1-Cyclopentyl-1H-Pyrazole-3-Carboxylate


FXR‑Targeted Hit‑to‑Lead Optimization in Dyslipidemia

Leverage the cyclopentyl‑pyrazole core as a starting point for synthesizing FXR agonists. The compound can be diversified at the 4‑ and 5‑positions of the pyrazole ring to explore structure‑activity relationships (SAR) for lipid‑lowering activity, building directly on the validated patent claims in US 8,252,826 [1].

CNS‑Penetrant Probe Development

Exploit the favorable combination of moderate lipophilicity (LogP ≈ 2.17) and low TPSA (44.12 Ų) to design brain‑penetrant kinase inhibitors or GPCR ligands. The ethyl ester provides a reactive handle for amide or hydrazide formation while maintaining a CNS‑compliant property profile .

CB1 Receptor Antagonist Library Synthesis

Employ this intermediate in the established synthetic route to tricyclic CB1 antagonists. The cyclopentyl group mimics the hydrophobic moiety of high‑affinity reference compounds, enabling rapid exploration of receptor‑binding potency (target pKi ≥ 7.0) without de novo scaffold design [2].

High‑Purity Intermediate for Multi‑Step GMP‑Like Syntheses

Procure this compound in 97–98% purity to minimize by‑product formation in subsequent derivatization steps. The elevated purity specification reduces the need for intermediate purifications, accelerating timeline‑sensitive medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.